molecular formula C15H13N3 B5189686 1-methyl-3-(phenyldiazenyl)-1H-indole

1-methyl-3-(phenyldiazenyl)-1H-indole

Cat. No.: B5189686
M. Wt: 235.28 g/mol
InChI Key: ADYVEPBQHJUXJJ-UHFFFAOYSA-N
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Description

1-methyl-3-(phenyldiazenyl)-1H-indole, also known as MPI, is a synthetic compound that belongs to the class of azo dyes. It is commonly used in scientific research for its unique properties, including its ability to act as a photosensitizer and its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 1-methyl-3-(phenyldiazenyl)-1H-indole involves its ability to act as a photosensitizer. When activated by light, this compound generates ROS, which can cause oxidative damage to cancer cells and lead to their death. This compound has been shown to accumulate preferentially in cancer cells, making it a promising candidate for targeted PDT.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases.

Advantages and Limitations for Lab Experiments

1-methyl-3-(phenyldiazenyl)-1H-indole has several advantages for lab experiments, including its stability, ease of synthesis, and preferential accumulation in cancer cells. However, its use in PDT requires the presence of light, which may limit its application in some experimental settings.

Future Directions

There are several future directions for the research on 1-methyl-3-(phenyldiazenyl)-1H-indole. One potential direction is the development of more efficient synthesis methods to improve the yield of this compound. Another direction is the optimization of the PDT protocol to improve its efficacy and reduce its side effects. Additionally, the potential use of this compound in other diseases, such as inflammation and oxidative stress-related diseases, should be further explored. Finally, the development of targeted drug delivery systems for this compound may improve its specificity and reduce its off-target effects.
Conclusion
In conclusion, this compound is a synthetic compound with unique properties that make it a promising candidate for scientific research. Its potential use in cancer treatment through PDT has been extensively studied, and it has also shown potential therapeutic applications in other diseases. The development of more efficient synthesis methods and targeted drug delivery systems may further improve its efficacy and specificity.

Synthesis Methods

The synthesis of 1-methyl-3-(phenyldiazenyl)-1H-indole involves the reaction of 1-methylindole with diazonium salt of aniline in the presence of a reducing agent. The reaction proceeds through an electrophilic aromatic substitution reaction, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, pH, and reaction time.

Scientific Research Applications

1-methyl-3-(phenyldiazenyl)-1H-indole has been extensively studied for its potential use in cancer treatment. It has been shown to have photodynamic therapy (PDT) activity, which involves the use of light to activate a photosensitizer that generates reactive oxygen species (ROS) to kill cancer cells. This compound has been shown to be effective in killing cancer cells in vitro and in vivo, and it has also been used in clinical trials for the treatment of cancer.

Properties

IUPAC Name

(1-methylindol-3-yl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-18-11-14(13-9-5-6-10-15(13)18)17-16-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYVEPBQHJUXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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